8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14832028
InChI: InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3
SMILES:
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

CAS No.:

Cat. No.: VC14832028

Molecular Formula: C14H15N5O2

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione -

Specification

Molecular Formula C14H15N5O2
Molecular Weight 285.30 g/mol
IUPAC Name 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3
Standard InChI Key MTJLYAFFHYBWPU-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C

Introduction

Chemical Identity and Nomenclature

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₅N₅O₂
Molar Mass285.3 g/mol
Canonical SMILESNot reported
Topological Polar Surface AreaEstimated 85-90 Ų

Tautomerism and Crystallography

The benzo[g]pteridine-2,4-dione scaffold is known to exhibit tautomerism, as demonstrated in studies of its unsubstituted analog, 1H-benzo[g]pteridine-2,4-dione (alloxazine). X-ray diffraction data confirm that the solid-state structure favors the alloxazine tautomer (1H-form) over the isoalloxazine (10H-form) due to intramolecular hydrogen bonding patterns . For 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, steric and electronic effects from the methyl and dimethylamino groups likely stabilize a specific tautomer, though experimental crystallographic data remain unavailable.

Physicochemical Properties

Thermal Stability

Although melting point data for 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione are unreported, related compounds such as lumichrome (7,8-dimethylbenzo[g]pteridine-2,4-dione) exhibit high thermal stability, with a melting point of 300°C . The additional methyl and dimethylamino substituents in the target compound may slightly lower the melting point due to increased molecular symmetry disruption.

Solubility and Partitioning

The compound’s solubility profile is inferred from structural analogs. Lumichrome shows limited aqueous solubility (soluble in basic solutions and dimethyl sulfoxide) , while the dimethylamino group in 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione may enhance solubility in polar aprotic solvents like DMF or DMSO. LogP values remain uncharacterized but are expected to be higher than lumichrome’s (estimated ~1.5) due to the hydrophobic dimethylamino group.

Functional Applications and Biological Relevance

Photochemical Behavior

Pteridine derivatives are renowned for their fluorescence properties. Lumichrome, for instance, emits blue fluorescence under UV light and participates in redox cycling . The dimethylamino group in 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione likely red-shifts absorption and emission spectra, making it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes.

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